molecular formula C13H11Cl2N5 B1437483 6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-70-1

6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1437483
M. Wt: 308.16 g/mol
InChI Key: XZIGWEPZGBEBCD-UHFFFAOYSA-N
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Description

This compound is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing DMF provides a dechlorinated product, which cannot be isolated and reacted directly with the respective aryl amines in refluxing isopropanol to yield the amination products .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include chlorination and amination . For example, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing DMF provides a dechlorinated product .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 350.324ºC at 760 mmHg, a molecular weight of 201.65300, a density of 1.236g/cm3, and a flash point of 165.67ºC .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Derivatives

6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of compounds known for their complex heterocyclic structures. For instance, Golec, Scrowston, and Dunleavy (1992) explored the synthesis of tricyclic heteroaromatic systems, including pyrazolo[3,4-d]pyrimidines, demonstrating the compound's relevance in the synthesis of fused 1,2,4-triazoles and other derivatives with potential pharmacological activities (Golec, Scrowston, & Dunleavy, 1992).

Pharmaceutical Applications

The compound also plays a role in pharmaceutical research, where its derivatives are synthesized for various pharmacological activities. Ogurtsov and Rakitin (2021) highlighted its use in synthesizing functionally disubstituted pyrazolo[3,4-d]pyrimidines, which are of interest due to their pharmacological properties (Ogurtsov & Rakitin, 2021). Additionally, El-Dean et al. (2016) synthesized new pyrazolo[3,4-d]pyrimidines and evaluated their anti-inflammatory activity, underlining the compound's potential in medicinal chemistry (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

Application in Cancer Research

In cancer research, this compound and its derivatives are investigated for their anticancer properties. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating its relevance in oncology research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Exploration in Antiviral Research

The compound has also been a subject of interest in antiviral research. Tantawy et al. (2012) synthesized a series of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine analogues, and evaluated their in vitro antiviral activity against herpes simplex virus, suggesting its potential in developing new antiviral agents (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Safety And Hazards

The safety and hazards of similar compounds include harmfulness by inhalation, in contact with skin, and if swallowed . Personal precautions such as wearing suitable personal protective equipment and using only in a well-ventilated area are recommended .

properties

IUPAC Name

6-chloro-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c1-7-3-4-8(5-10(7)14)17-11-9-6-16-20(2)12(9)19-13(15)18-11/h3-6H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIGWEPZGBEBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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